molecular formula C12H18N2O B8590871 N-(4-amino-benzyl)-2,2-dimethyl-propionamide

N-(4-amino-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8590871
M. Wt: 206.28 g/mol
InChI Key: XUPKULYKSHBJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-benzyl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

XUPKULYKSHBJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2.5 ml (22 mmol) 4-aminobenzylamine in 100 mL CH2Cl2 was added 3 mL (22 mmol) triethylamine and 2.7 mL (22 mmol) pivaloyl chloride slowly by syringe over 5 min. and the reaction mixture was warmed to room temperature and stirred 1 hour. Additional portions of. triethylamine (0.4 ml )and pivaloyl chloride (0.4 ml) were added and the reaction mixture was allowed to stir 16 hours. The reaction mixture was then diluted with 400 mL EtOAc, washed with 400 mL each of, saturated aqueous NaHCO3, water, and brine, then dried over Na2SO4, filtered and concentrated. The residue was purified by washing with 100 mL EtOAc, and extracting this wash with 2×100 mL 1N HCl. The combined aqueous extracts were brought to pH>10 with 6M NaOH and extracted 3×100 mL EtOAc. The combined EtOAc extracts were then dried over Na2SO4, filtered and concentrated to give 2.5 g N-(4-amino-benzyl)-2,2-dimethyl-propionamide as a off-white solid. 1H NMR (300 mHz, CDCl3) δ 7.15 (d, 2H); 6.65 (d, 2H); 5.75 (b s, 1H); 4.30 (d, 2H); 3.65 (b s, 2H); 1.20 (s, 9H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0.4 mL
Type
reactant
Reaction Step Two
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Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of trimethyl acetic acid (9.98 g, 97.7 mmol) in methylene chloride (200 ml) cooled to 0° C. is added 4-aminobenzyl amine (11.1 ml, 97.7 mmol), triethyl amine (34.1 ml, 244 mmol), HOAt (13.3 g, 97.7 mmol), and EDC (18.73 g, 97.7 mmol). The reaction mixture is allowed to slowly warm to 25° C. and stirred at this temperature for 18 hrs. The reaction mixture is diluted with water and the organic layer is extracted, washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 40% to 65% ethyl acetate in hexane) to give N-(4-amino-benzyl)-2,2-dimethyl-propionamide (16.8 g), as a pale yellow solid.
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
34.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18.73 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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